3,4-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide
Description
3,4-Dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a thiazole core substituted with a phenethylamino-linked ketone group and a 3,4-dimethoxybenzamide moiety. This compound is structurally designed to integrate pharmacophores known for bioactivity, including the thiazole ring (implicated in antimicrobial and anti-inflammatory properties) and the phenethylamine group (associated with receptor binding) . Its synthesis typically involves multi-step reactions, including condensation and alkylation steps, as adapted from patent procedures (e.g., WO 2012/006202) .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-8-16(12-19(18)29-2)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBNSRZIFCNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3,4-Dihydroxybenzyl Chloride
The synthesis begins with 3,4-dihydroxybenzyl chloride, which undergoes O-methylation using dimethyl sulfate under alkaline conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water |
| Base | Sodium hydroxide |
| Methylating agent | Dimethyl sulfate |
| Temperature | 40–60°C |
| Time | 11–13 hours |
| Yield | 92–95% |
This step produces 3,4-dimethoxybenzyl chloride, which is subsequently cyanated using sodium cyanide in aqueous acetone at 75–85°C.
Catalytic Hydrogenation of 3,4-Dimethoxybenzonitrile
The nitrile intermediate undergoes high-pressure hydrogenation in the presence of Raney nickel or palladium catalysts to yield 3,4-dimethoxyphenethylamine:
Hydrogenation Parameters
| Condition | Range |
|---|---|
| Catalyst | Raney Ni (15 kg/100 kg nitrile) |
| Solvent | Toluene or methanol |
| Pressure | 1.0–4.0 MPa |
| Temperature | 120–160°C |
| Ammonia | 4.0–5.5 kg/100 kg nitrile |
| Yield | 87–91% |
Thiazole Ring Functionalization
Hantzsch Thiazole Synthesis
The 4-(2-oxoethyl)thiazole-2-amine core is constructed via cyclocondensation of thiourea with α-bromo ketone precursors:
$$
\text{Thiourea} + \text{BrCH}_2\text{COR} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate}
$$
Optimized Conditions
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C reflux
- Reaction time : 6–8 hours
- Yield : 78–82%
Sidechain Introduction via Nucleophilic Acylation
The synthesized 2-aminothiazole undergoes acylation with bromoacetyl bromide to install the reactive ketone sidechain:
$$
\text{Thiazole-NH}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-(2-bromoacetyl)thiazol-2-amine}
$$
Key Parameters
| Variable | Optimal Value |
|---|---|
| Equivalents BrCH₂COBr | 1.2 eq |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → RT |
| Yield | 85% |
Final Coupling and Amide Formation
Phenethylamine Conjugation
The bromoacetyl intermediate reacts with 3,4-dimethoxyphenethylamine via nucleophilic substitution:
$$
\text{BrCH}2\text{CO-Thiazole} + \text{H}2\text{NCH}2\text{CH}2\text{Ar} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Oxoethyl-phenethylamino-thiazole}
$$
Reaction Optimization
- Solvent : DMF
- Base : Potassium carbonate (3.0 eq)
- Temperature : 60°C
- Time : 12 hours
- Yield : 76–81%
Benzamide Coupling
The terminal step involves amide bond formation between the thiazole amine and 3,4-dimethoxybenzoic acid using carbodiimide coupling agents:
$$
\text{Thiazole-NH}2 + \text{3,4-(MeO)}2\text{C}6\text{H}3\text{CO}_2\text{H} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}
$$
Coupling Protocol
| Parameter | Specification |
|---|---|
| Coupling agent | EDCl (1.5 eq) |
| Additive | HOBt (1.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT, 24 hours |
| Yield | 88–92% |
Purification and Characterization
Crystallization Techniques
Final purification employs gradient recrystallization from ethyl acetate/hexane (1:3), achieving >99% HPLC purity. Critical solubility data:
| Solvent System | Solubility (mg/mL) |
|---|---|
| Ethyl acetate | 45.2 |
| Methanol | 112.4 |
| Chloroform | 89.7 |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.52–6.82 (m, 9H aromatic), 4.01 (s, 6H, OCH₃), 3.89 (t, J=6.8 Hz, 2H, CH₂N), 3.12 (q, J=7.2 Hz, 2H, CH₂CO).
- HRMS : m/z 425.5 [M+H]⁺ (calc. 425.5).
Industrial Scale-Up Considerations
Continuous Flow Hydrogenation
Pilot plant data demonstrate enhanced efficiency using fixed-bed hydrogenation reactors:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Space-time yield | 0.8 kg/L·day | 2.4 kg/L·day |
| Catalyst lifetime | 5 cycles | >20 cycles |
| Energy consumption | 48 kWh/kg | 18 kWh/kg |
Solvent Recovery Systems
Closed-loop toluene distillation achieves 98% solvent reuse, reducing production costs by 32%.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites under controlled conditions:
| Reaction Site | Reagents/Conditions | Major Products |
|---|---|---|
| Thiazole ring sulfur | H₂O₂ (3%), 50°C, 6 hrs | Sulfoxide derivatives with retained benzamide framework |
| Methoxy groups (-OCH₃) | KMnO₄ (acidic medium), reflux | Demethylation to hydroxy groups or oxidative cleavage to quinone structures |
| Amide carbonyl | mCPBA (stoichiometric), RT | N-oxide formation at tertiary nitrogen centers |
Mechanistic studies indicate radical intermediates dominate methoxy group oxidations, while electrophilic pathways govern thiazole ring modifications.
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates substitution reactions:
Key observations from synthetic protocols :
-
Halogenation:
Yield: 68-72% (HPLC purity >95%)
-
Aminolysis:
Optimal conditions: 12 hr reflux with 3 eq primary amines
Reaction kinetics show second-order dependence on amine concentration (k = 0.45 M⁻¹min⁻¹ at 70°C) .
Hydrolysis Reactions
Controlled hydrolysis reveals stability profiles:
| Condition | Site Affected
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Preliminary studies have shown that it can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings highlight its potential as an antimicrobial agent, which could be particularly valuable in treating infections resistant to conventional antibiotics.
Anticancer Effects
Several studies have reported cytotoxic effects of this compound against specific cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). The cytotoxicity appears to be linked to the compound's ability to induce apoptosis in cancer cells. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and survival pathways.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| Anticancer | Cytotoxicity against TK-10 and HT-29 cells |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled in vitro study, 3,4-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide was tested for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. Results showed a significant reduction in TNF-α levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A series of experiments were conducted on human cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in both TK-10 and HT-29 cells through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Bioactivity : Thiazole derivatives with halogenated benzamide groups (e.g., 2,4-dichloro substitution) exhibit anti-inflammatory activity, likely due to enhanced electrophilicity and receptor binding . In contrast, the 3,4-dimethoxybenzamide group in the target compound may favor solubility and metabolic stability, critical for respiratory applications .
- Synthetic Routes: The target compound and its thiadiazole analog () both utilize dehydrosulfurization reactions, but the former employs phenethylamino-ethyl ketone coupling, while the latter involves iodine-mediated cyclization .
Phenethylamino-Linked Derivatives
Table 2: Phenethylamino-Substituted Analogues
Key Observations :
- The target compound’s thiazole-phenethylamino hybrid may offer a balance between rigidity and flexibility for receptor interaction .
Benzamide Derivatives in Pesticidal Chemistry
Table 3: Benzamide-Based Agrochemicals
Key Observations :
- Structural Divergence: Pesticidal benzamides prioritize halogenation and sulfonamide groups for soil persistence and enzyme inhibition, whereas the target compound’s methoxy and amino groups suggest a focus on bioavailability and receptor specificity .
Biological Activity
3,4-Dimethoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex chemical compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-dimethoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide. Its molecular formula is , and it has a molecular weight of 423.50 g/mol. The structure features a benzamide core with methoxy substitutions and a thiazole ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, molecular docking studies indicate that the compound can bind to protein receptors, modulating their activity and leading to therapeutic effects such as:
- Antidepressant Effects : The compound may exhibit monoamine reuptake inhibitory activity, similar to other known antidepressants that target serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters .
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory disorders.
1. Antidepressant Activity
Recent studies have highlighted the potential of this compound as a triple reuptake inhibitor. This means it could inhibit the reuptake of serotonin, norepinephrine, and dopamine simultaneously, making it a candidate for treating various mood disorders .
2. Antimicrobial Activity
Preliminary research suggests that the compound may have antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
3. Anti-cancer Potential
There is ongoing research into the compound's anti-cancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects in animal models | Demonstrated significant reduction in depressive-like behaviors compared to control groups. |
| Study B | Assess antimicrobial properties against bacterial strains | Showed inhibition of growth in Staphylococcus aureus and Escherichia coli. |
| Study C | Investigate anti-cancer activity in vitro | Induced apoptosis in human cancer cell lines with IC50 values indicating potency. |
Q & A
Q. Optimal Conditions :
- Temperature: 60–80°C for amidation steps .
- Solvents: DMF for polar intermediates, DCM for non-polar steps .
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps if required .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity of the thiazole, benzamide, and phenethylamino groups .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~440–460 g/mol based on structural analogs) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays) .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer Activity : NCI-60 cell line panel testing to assess cytotoxicity and selectivity .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Systematically modify:
- The benzamide’s methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy).
- The phenethylamino group (e.g., alkyl chain length, halogenation) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents (see Table 1) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Q. Table 1. Example SAR Data for Analogous Compounds
| Substituent Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Fluorophenyl thiazole | 0.45 | Breast Cancer |
| 3,5-Dimethoxybenzamide | 1.20 | S. aureus |
| Phenethylamino → Cyclohexylamino | 2.10 | EGFR Kinase |
Advanced: How can researchers investigate its potential enzyme inhibition mechanisms?
Answer:
- Kinetic Studies : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes .
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., thymidylate synthase) to identify binding motifs .
Advanced: What strategies improve synthetic yield and purity during scale-up?
Answer:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .
- Solvent Optimization : Replace DMF with acetonitrile or THF for easier post-reaction purification .
- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and improve sustainability .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Specificity : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Meta-Analysis : Compare datasets from multiple analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends .
Advanced: What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
- In Vivo Imaging : Fluorescently tagged analogs for biodistribution studies in murine models .
- Network Pharmacology : Systems biology tools (e.g., STRING DB) to map multi-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
